2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Boronic ester stability Protodeboronation Suzuki–Miyaura coupling

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1256970-23-6) is a pinacol-protected arylboronic ester featuring a para-formyl group and two methyl substituents at the 2- and 5-positions of the phenyl ring, with molecular formula C15H21BO3 and molecular weight 260.14 g/mol. The compound belongs to the class of formyl-functionalized phenylboronic acid pinacol esters, which serve as versatile C–C bond-forming reagents in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C15H21BO3
Molecular Weight 260.14 g/mol
CAS No. 1256970-23-6
Cat. No. B3226694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS1256970-23-6
Molecular FormulaC15H21BO3
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C=O)C
InChIInChI=1S/C15H21BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
InChIKeyQDCYJBMMSXNQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1256970-23-6): Procurement-Grade Boronic Ester Building Block for Precision Suzuki–Miyaura Cross-Coupling


2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1256970-23-6) is a pinacol-protected arylboronic ester featuring a para-formyl group and two methyl substituents at the 2- and 5-positions of the phenyl ring, with molecular formula C15H21BO3 and molecular weight 260.14 g/mol . The compound belongs to the class of formyl-functionalized phenylboronic acid pinacol esters, which serve as versatile C–C bond-forming reagents in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The pinacol ester moiety confers enhanced stability relative to the free boronic acid, while the electron-donating 2,5-dimethyl substitution pattern modulates the electronic character of the aryl ring, distinguishing this scaffold from unsubstituted and differently substituted analogs [2].

Why 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Cannot Be Replaced by Generic Arylboronic Esters in Demanding Synthetic Sequences


In-class compounds such as 4-formylphenylboronic acid pinacol ester (CAS 128376-64-7), the corresponding free boronic acid (CAS 2121513-06-0), and regioisomeric dimethyl analogs are not functionally interchangeable with the target compound. The pinacol ester protecting group provides approximately two orders of magnitude greater resistance to protodeboronation compared to the free boronic acid , ensuring lot-to-lot consistency during storage and handling. Simultaneously, the 2,5-dimethyl substitution pattern imparts distinct steric and electronic effects that alter both the aldehyde carbonyl electrophilicity and the transmetalation kinetics of the boronic ester in Suzuki–Miyaura coupling relative to the unsubstituted 4-formylphenylboronic acid pinacol ester (MW 232.09, mp 55–58 °C) . Substituting a regioisomer such as the 3,5-dimethyl or 2,6-dimethyl variant changes the steric environment around the reactive centers, potentially leading to divergent coupling yields and product distributions [1].

Quantitative Differentiation Evidence for 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1256970-23-6) Relative to Closest Analogs


Pinacol Ester vs. Free Boronic Acid: Protodeboronation Resistance Differentiates CAS 1256970-23-6 from 2,5-Dimethyl-4-formylphenylboronic Acid (CAS 2121513-06-0)

The target pinacol ester (CAS 1256970-23-6) exhibits approximately 100-fold greater resistance to protodeboronation compared to its free boronic acid counterpart, 2,5-dimethyl-4-formylphenylboronic acid (CAS 2121513-06-0) . This quantitative stability differential is a class-level property of pinacol boronates, where the cyclic diol protection renders the boron center less susceptible to hydrolytic C–B bond cleavage [1]. The free boronic acid (MW 177.99, CAS 2121513-06-0) is prone to spontaneous dehydration to form boroxines and presents chromatographic isolation challenges due to high polarity, whereas the pinacol ester is a tractable solid amenable to standard purification protocols .

Boronic ester stability Protodeboronation Suzuki–Miyaura coupling Arylboronic acid storage

Molecular Weight and Physical Form Differentiation: CAS 1256970-23-6 (MW 260.14) vs. Unsubstituted 4-Formylphenylboronic Acid Pinacol Ester (CAS 128376-64-7, MW 232.09)

The target compound (C15H21BO3, MW 260.14) is structurally differentiated from the unsubstituted 4-formylphenylboronic acid pinacol ester (C13H17BO3, MW 232.09, mp 55–58 °C) by the addition of two methyl groups at the 2- and 5-positions. This structural modification increases the molecular weight by 28.05 Da (12.1% mass increase) and alters the physical form. While the unsubstituted analog is a crystalline solid with a defined melting point of 55–58 °C , the target dimethyl analog has no reported sharp melting point in vendor specifications and exists as a solid at ambient temperature, with a predicted boiling point of 379.2±42.0 °C . The increased mass and altered physical properties affect gravimetric dispensing accuracy and may influence solubility in reaction media.

Molecular weight differentiation Physical form Melting point Procurement specification

Purity Specification and Vendor Availability: 98% Minimum Purity of CAS 1256970-23-6 Surpasses Typical 95% Threshold of Free Boronic Acid and Unsubstituted Ester Analogs

Multiple suppliers offer the target compound at 98% minimum purity , a specification that exceeds the standard 95% minimum purity commonly listed for the free boronic acid analog (CAS 2121513-06-0) and matches or exceeds the 95–97% specification typical for the unsubstituted pinacol ester (CAS 128376-64-7) . Higher certified purity reduces the uncertainty associated with inactive mass in stoichiometric calculations and minimizes the risk of impurities interfering with catalytic cycles in precious-metal-mediated cross-coupling reactions. The compound is stocked in graduated quantities (500 mg to 100 g) by major research chemical suppliers including Leyan (98%), BoronPharm (98% Min.), and Chemsrc (98.0%) .

Purity specification Quality control Vendor sourcing Procurement

Regioisomeric Selectivity: 2,5-Dimethyl Substitution Pattern Differentiates Target Compound from 3,5-Dimethyl (CAS 1951423-28-1) and 2,6-Dimethyl (CAS 2828440-05-5) Analogs

The 2,5-dimethyl substitution pattern of the target compound places one methyl group ortho to the aldehyde (position 2) and one methyl group meta to the aldehyde but ortho to the boronic ester (position 5). This arrangement is electronically and sterically distinct from the 3,5-dimethyl regioisomer (CAS 1951423-28-1), where both methyl groups reside meta to the aldehyde and flank the boronic ester symmetrically, and from the 2,6-dimethyl regioisomer (CAS 2828440-05-5), where both methyls are ortho to the aldehyde . In Suzuki–Miyaura coupling, ortho-substituents on the aryl boronic ester component can reduce transmetalation rates through steric congestion at the palladium center . The 2,5-pattern provides a single ortho-methyl group adjacent to the reactive boronic ester, representing an intermediate steric profile between the unhindered 3,5-isomer and the doubly hindered 2,6-isomer, offering tunable reactivity for challenging coupling partners.

Regioisomer differentiation Steric effects Electronic effects Suzuki coupling selectivity

Optimal Application Scenarios for 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1256970-23-6) in Medicinal Chemistry and Organic Synthesis


Suzuki–Miyaura Fragment Coupling in Parallel Medicinal Chemistry Libraries Requiring Consistent Boronic Ester Stoichiometry

The pinacol ester protection of CAS 1256970-23-6 ensures approximately 100-fold greater stability against protodeboronation than the free boronic acid , enabling accurate stoichiometric dispensing across multi-well parallel synthesis campaigns. The 2,5-dimethyl substitution provides a moderately hindered aryl coupling partner suitable for exploring steric structure–activity relationships (SAR) around biaryl linkages in drug-like scaffolds [1].

Iterative Cross-Coupling Sequences Where Aldehyde Orthogonality Must Be Preserved Before or After C–C Bond Formation

The formyl group at the para-position relative to the boronic ester serves as a latent handle for subsequent reductive amination, Wittig olefination, or hydrazone formation. The 2,5-dimethyl pattern electronically deactivates the aldehyde toward nucleophilic attack relative to the unsubstituted analog [2], potentially providing chemoselectivity advantages in multi-step synthetic routes where other electrophilic functionalities are present.

Procurement for Scale-Up Campaigns Requiring High-Purity (>97%) Boronic Ester Building Blocks with Multi-Gram Commercial Availability

The compound is commercially available at 98% minimum purity from multiple suppliers in quantities up to 100 g , reducing the need for in-house purification prior to use in precious-metal-catalyzed reactions. The 3% purity advantage over the 95%-grade free boronic acid minimizes catalyst-poisoning impurities and improves reaction yield reproducibility across batches .

Regioisomeric SAR Exploration of Methyl-Substituted Biaryl Pharmacophores in Lead Optimization Programs

The 2,5-dimethyl regioisomer occupies a unique steric space between the unhindered 3,5-dimethyl analog and the doubly hindered 2,6-dimethyl analog , offering medicinal chemists a systematic tool to probe the impact of incremental steric bulk on target binding, metabolic stability, and off-target selectivity profiles without altering the core biaryl pharmacophore.

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